trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Overview
Description
trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid: is a complex organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 2-nitrophenyl ethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl moiety, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the treatment of diseases where nitro and amino derivatives play a crucial role.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with various molecular targets, depending on its specific derivatives. For instance, nitro derivatives may act as electron acceptors in redox reactions, while amino derivatives can interact with enzymes and receptors, modulating their activity. The exact pathways and targets vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-Nitrophenylacetic acid: Shares the nitrophenyl moiety but lacks the cyclohexane ring and carboxylic acid group.
Cyclohexane-1-carboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the nitrophenyl ethyl ketone moiety.
2-Nitrophenylacrylate: An intermediate in the synthesis of the target compound, containing the nitrophenyl group but in a different structural context.
Uniqueness: The uniqueness of trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid lies in its combined structural features, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenyl and cyclohexane carboxylic acid moieties allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPJGNQYQNOIGF-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641394 | |
Record name | (1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-01-1 | |
Record name | rel-(1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735275-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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